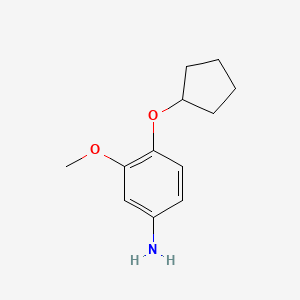
4-cyclopentyloxy-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
m-Anisidine, 4-(cyclopentyloxy)- is a bioactive chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is a derivative of m-anisidine, which is an organic compound with the formula CH3OC6H4NH2. m-Anisidine, 4-(cyclopentyloxy)- is known for its applications in various scientific research fields due to its unique chemical properties .
準備方法
The preparation of m-anisidine, 4-(cyclopentyloxy)- involves several synthetic routes. One common method is the catalytic hydrogenation of m-nitroanisole, followed by sedimentation and purification . The reaction conditions typically involve the use of a catalyst, such as palladium on carbon, under hydrogen gas at elevated temperatures and pressures. The resulting product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity .
化学反応の分析
m-Anisidine, 4-(cyclopentyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halogens or other electrophiles, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
m-Anisidine, 4-(cyclopentyloxy)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as an inhibitor for certain enzymes, such as bovine testicular hyaluronidase, making it useful in enzyme inhibition studies . Additionally, it is used in the industry for the production of various chemical products and intermediates .
作用機序
The mechanism of action of m-anisidine, 4-(cyclopentyloxy)- involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
m-Anisidine, 4-(cyclopentyloxy)- can be compared with other similar compounds, such as o-anisidine and p-anisidine . These compounds share a similar methoxy-containing aniline structure but differ in the position of the methoxy group on the benzene ring. The unique cyclopentyloxy group in m-anisidine, 4-(cyclopentyloxy)- distinguishes it from these other isomers and contributes to its unique chemical properties and applications .
特性
CAS番号 |
105788-15-6 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
4-cyclopentyloxy-3-methoxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-14-12-8-9(13)6-7-11(12)15-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 |
InChIキー |
HLZMPJYNYOHQGL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OC2CCCC2 |
正規SMILES |
COC1=C(C=CC(=C1)N)OC2CCCC2 |
外観 |
Solid powder |
Key on ui other cas no. |
105788-15-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
m-Anisidine, 4-(cyclopentyloxy)- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















